1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-Fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is a well-known procedure for creating dihydropyridine derivatives. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings or the dihydropyridine ring.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, hypertension, and neurological disorders.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities, such as the presence of fluorophenyl and methylphenyl groups.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and applications.
Uniqueness
1-[(3-Fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications and applications in different fields of research, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C20H17FN2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H17FN2O2/c1-14-5-8-18(9-6-14)22-20(25)16-7-10-19(24)23(13-16)12-15-3-2-4-17(21)11-15/h2-11,13H,12H2,1H3,(H,22,25) |
InChI Key |
VVJMQYPEWFCYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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